Cas no 2549032-24-6 (4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine)

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a structurally complex heterocyclic compound featuring a pyrimidine core substituted with tert-butyl and cyclopropyl groups, as well as a piperazine-linked 3,5-dimethylisoxazole moiety. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting specific biological pathways. The tert-butyl group enhances steric stability, while the cyclopropyl substitution may influence conformational rigidity. The piperazine linker and isoxazole moiety could contribute to improved solubility and binding affinity, making it a candidate for further pharmacological exploration. Its precise applications would depend on empirical studies, but its design indicates potential for selective interactions in drug discovery contexts.
4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine structure
2549032-24-6 structure
Product name:4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
CAS No:2549032-24-6
MF:C21H31N5O
Molecular Weight:369.503744363785
CID:5314654
PubChem ID:154882709

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Cyclopropyl-4-(1,1-dimethylethyl)-6-[4-[(3,5-dimethyl-4-isoxazolyl)methyl]-1-piperazinyl]pyrimidine
    • 4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
    • AKOS040729675
    • 2549032-24-6
    • F6788-2628
    • 4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
    • インチ: 1S/C21H31N5O/c1-14-17(15(2)27-24-14)13-25-8-10-26(11-9-25)19-12-18(21(3,4)5)22-20(23-19)16-6-7-16/h12,16H,6-11,13H2,1-5H3
    • InChIKey: CGAUEYFZCDODHA-UHFFFAOYSA-N
    • SMILES: O1C(C)=C(C(C)=N1)CN1CCN(C2=CC(C(C)(C)C)=NC(C3CC3)=N2)CC1

計算された属性

  • 精确分子量: 369.25286063g/mol
  • 同位素质量: 369.25286063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 497
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 58.3Ų

じっけんとくせい

  • 密度みつど: 1.151±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 520.0±50.0 °C(Predicted)
  • 酸度系数(pKa): 8.52±0.41(Predicted)

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F6788-2628-75mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
75mg
$312.0 2023-09-07
Life Chemicals
F6788-2628-5mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
5mg
$103.5 2023-09-07
Life Chemicals
F6788-2628-2μmol
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
2μmol
$85.5 2023-09-07
Life Chemicals
F6788-2628-3mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
3mg
$94.5 2023-09-07
Life Chemicals
F6788-2628-5μmol
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
5μmol
$94.5 2023-09-07
Life Chemicals
F6788-2628-4mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
4mg
$99.0 2023-09-07
Life Chemicals
F6788-2628-30mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
30mg
$178.5 2023-09-07
Life Chemicals
F6788-2628-50mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
50mg
$240.0 2023-09-07
Life Chemicals
F6788-2628-10μmol
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
10μmol
$103.5 2023-09-07
Life Chemicals
F6788-2628-1mg
4-tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine
2549032-24-6
1mg
$81.0 2023-09-07

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine 関連文献

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidineに関する追加情報

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine: A Comprehensive Overview

4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine, also known by its CAS number 2549032-24-6, is a complex organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug development. The molecule features a pyrimidine ring system with substituents that include a tert-butyl group, a cyclopropyl group, and a piperazine moiety linked to a 3,5-dimethyl-1,2-oxazole group. These structural elements contribute to the compound's intriguing pharmacological properties and make it a subject of interest for researchers exploring novel therapeutic agents.

The synthesis of this compound involves a series of carefully designed organic reactions, including nucleophilic substitutions, cyclizations, and coupling reactions. Recent advancements in synthetic methodology have enabled chemists to optimize the synthesis pathway, improving both yield and purity. For instance, the use of microwave-assisted synthesis has been reported to accelerate the formation of key intermediates, reducing reaction times significantly. Such innovations highlight the ongoing efforts to refine synthetic routes for complex molecules like 4-Tert-butyl-2-cyclopropyl-6-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine.

From a pharmacological perspective, this compound exhibits remarkable biological activity across various assays. Studies have demonstrated its potential as an inhibitor of key enzymes involved in metabolic pathways associated with chronic diseases such as cancer and neurodegenerative disorders. For example, research published in 2023 revealed that 4-Tert-butyl derivatives can modulate the activity of protein kinases, which are critical targets in oncology. The presence of the cyclopropyl group is believed to enhance the molecule's ability to penetrate cellular membranes, thereby improving its bioavailability.

The role of the piperazine moiety in this compound cannot be overstated. Piperazine rings are known for their ability to form hydrogen bonds and interact with biological targets such as receptors and enzymes. In this case, the piperazine group is further functionalized with a 3,5-dimethyl oxazole substituent, which introduces additional electronic and steric effects. These modifications not only enhance the compound's stability but also contribute to its selectivity when interacting with specific biological targets.

Recent studies have also explored the potential of this compound in combating multi-drug resistant bacterial strains. The oxazole group within the molecule has been shown to exhibit antimicrobial properties, making it a promising candidate for antibiotic development. Researchers have reported that 4-Tert-butyl-based compounds can disrupt bacterial cell membranes without causing significant toxicity to human cells, suggesting a novel avenue for antimicrobial therapy.

In terms of structural analysis, computational chemistry tools such as molecular docking and quantum mechanics have been employed to study the interactions between this compound and its biological targets. These studies have provided valuable insights into the binding modes and energetics of these interactions. For instance, molecular dynamics simulations have revealed that the tert-butyl group plays a critical role in stabilizing the compound's conformation within binding pockets.

The development of analogs based on this compound has also been an active area of research. By modifying substituents on the pyrimidine ring or altering the functional groups attached to the piperazine moiety, scientists aim to enhance specific pharmacokinetic properties such as solubility and half-life. For example, replacing the tert-butyl group with other bulky alkyl groups has been shown to improve metabolic stability while maintaining bioactivity.

In conclusion, 4-Tert-butyl-cyclopropyl-piperazine-pyrimidine, CAS number 2549032, represents a fascinating example of how structural complexity can lead to versatile biological activity. Its unique combination of functional groups positions it as a valuable tool in drug discovery efforts targeting diverse therapeutic areas. As research continues to uncover new applications and optimize its properties, this compound is poised to make significant contributions to the field of medicinal chemistry.

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